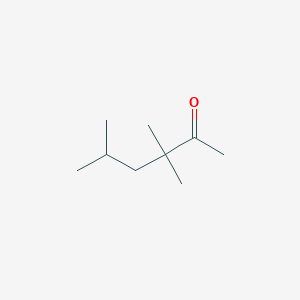

3,3,5-Trimethylhexan-2-one

Description

Contextualization within the Class of Branched Aliphatic Ketones

Branched aliphatic ketones are a significant class of organic compounds characterized by a ketone functional group attached to a non-linear, saturated hydrocarbon chain. These compounds are of interest for various applications, from serving as precursors for fuel-range hydrocarbons to acting as versatile building blocks in organic synthesis. mdpi.com The branching in their carbon skeleton can influence their physical properties, such as boiling point and solubility, as well as their chemical reactivity.

The synthesis of branched aliphatic ketones can be achieved through various methods, including the α-alkylation of shorter chain ketones. mdpi.com This method allows for the construction of longer, branched chains, which are valuable as fuel precursors. mdpi.com Another classical method involves the reaction of acyl halides with Grignard reagents, which can yield both straight-chain and highly branched aliphatic ketones. acs.org The study of such ketones dates back to research on the chemistry of mycolic acids, which are long-chain branched fatty acids found in the cell walls of Mycobacterium tuberculosis. nih.gov

Significance of Highly Substituted Ketones in Synthetic Methodologies

Highly substituted ketones, particularly those with steric hindrance around the carbonyl group, are crucial intermediates in the synthesis of complex organic molecules. acs.orgmdpi.com Their utility stems from the unique reactivity imparted by the bulky substituents, which can direct the stereochemical outcome of reactions at or near the carbonyl group. However, the synthesis of these sterically hindered ketones presents a significant challenge for synthetic chemists. nih.govacs.org

Traditional methods for ketone synthesis, such as Friedel-Crafts acylation or the addition of organometallic reagents to acyl derivatives, are often inefficient for producing sterically hindered ketones due to the steric bulk impeding the reaction. nih.gov To overcome these limitations, modern synthetic protocols have been developed. These include palladium-catalyzed Suzuki-Miyaura cross-coupling of amides and N-heterocyclic carbene (NHC)-catalyzed reactions. nih.govacs.orgrsc.org The development of catalytic enantioselective methods to access chiral acyclic α-branched ketones remains an active area of research, as these molecules are valuable building blocks. chinesechemsoc.org The synthesis of highly substituted ketones can also be achieved through the acylation of the α-anions of carboxylic acid salts with acid chlorides. acs.org

Overview of Research Trajectories for Related Ketone Structures

The challenges and opportunities presented by sterically hindered ketones have spurred research into various related structures. For instance, the synthesis of ortho-disubstituted aryl ketones has been a focus due to their presence in biologically active compounds. nih.gov The development of carbonylative cross-coupling reactions under mild conditions has been a key advancement in this area. nih.gov

Research has also explored the synthesis and reactivity of other complex ketone structures. The aerobic oxidation of sterically hindered ketones, such as 1-diamantyl methyl ketone, has been investigated to understand the influence of bulky substituents on reaction pathways. researchgate.net Furthermore, methods for the chemoselective synthesis of highly substituted 1,2-allenyl ketones and furans from 1-(1-alkynyl)cyclopropyl ketones have been developed. rsc.org The direct α-alkylation of ketones with unactivated alkenes represents another modern approach to creating branched ketone structures. nih.gov Additionally, the development of general methods for synthesizing β-functionalized ketones provides access to important precursors for a variety of organic intermediates. nih.gov

Properties

IUPAC Name |

3,3,5-trimethylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)6-9(4,5)8(3)10/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULOHJDJZALMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379801 | |

| Record name | 3,3,5-trimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258345-29-8 | |

| Record name | 3,3,5-trimethylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3,5 Trimethylhexan 2 One

Direct Synthesis Approaches

Direct synthesis methods for 3,3,5-trimethylhexan-2-one primarily involve the formation of the carbon skeleton through key carbon-carbon bond-forming reactions. These can be broadly categorized into carbonyl-forming reactions and strategies involving the functionalization of a pre-existing carbon backbone.

Carbonyl-Forming Reactions

The creation of the ketone functionality is a critical step in the synthesis of 3,3,5-trimethylhexan-2-one. A plausible and effective method involves the acylation of an appropriate organometallic reagent with an acyl halide or a related carboxylic acid derivative. Specifically, the reaction of an organocuprate, such as lithium di-isobutylcuprate, with pivaloyl chloride could yield the target ketone. Organocuprates are known for their utility in forming ketones from acid chlorides, often with high efficiency.

Another viable approach is the use of Grignard reagents. The reaction of isobutylmagnesium bromide with pivalonitrile, followed by hydrolysis, can produce 3,3,5-trimethylhexan-2-one. To circumvent the common issue of tertiary alcohol formation from the reaction of Grignard reagents with acid chlorides, Weinreb amides can be employed. The use of N-methoxy-N-methylpivalamide with isobutylmagnesium bromide would provide a stable tetrahedral intermediate that, upon acidic workup, yields the desired ketone selectively.

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Notes |

| Pivaloyl chloride | Isobutylmagnesium bromide | Cuprate catalyst | 3,3,5-Trimethylhexan-2-one | Potential for over-addition to form tertiary alcohol. |

| N-methoxy-N-methylpivalamide (Weinreb amide) | Isobutylmagnesium bromide | THF, low temperature | 3,3,5-Trimethylhexan-2-one | Minimizes tertiary alcohol formation. |

| Pivalonitrile | Isobutylmagnesium bromide | Ether, followed by H3O+ | 3,3,5-Trimethylhexan-2-one | A two-step process involving a ketimine intermediate. |

Precursor Functionalization Strategies

An alternative to constructing the carbonyl group directly is to functionalize a precursor molecule that already contains the required carbon skeleton. A common strategy is the oxidation of a corresponding secondary alcohol. The oxidation of 3,3,5-trimethylhexan-2-ol to 3,3,5-trimethylhexan-2-one can be achieved using a variety of oxidizing agents. Standard methods such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation are effective for this transformation, particularly under mild conditions that are compatible with a range of functional groups.

Another precursor-based approach involves the alkylation of an enolate. The enolate of 3,3-dimethyl-2-butanone (pinacolone) can be generated using a strong, sterically hindered base like lithium diisopropylamide (LDA) to prevent self-condensation. Subsequent reaction with isobutyl bromide or a similar electrophile would introduce the isobutyl group at the α-position, forming the quaternary carbon center of 3,3,5-trimethylhexan-2-one. The choice of base and reaction conditions is crucial to control the regioselectivity of the enolate formation and the efficiency of the alkylation.

| Precursor | Reagent/Conditions | Product | Notes |

| 3,3,5-Trimethylhexan-2-ol | Pyridinium chlorochromate (PCC) or Swern oxidation | 3,3,5-Trimethylhexan-2-one | A reliable method for the oxidation of secondary alcohols. |

| 3,3-Dimethyl-2-butanone (Pinacolone) | 1. LDA, THF, -78 °C; 2. Isobutyl bromide | 3,3,5-Trimethylhexan-2-one | Requires careful control of reaction conditions to avoid side reactions. |

Stereoselective and Asymmetric Synthesis of 3,3,5-Trimethylhexan-2-one

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is desired, requires the use of stereoselective or asymmetric methods. For 3,3,5-trimethylhexan-2-one, the quaternary carbon at the 3-position is a stereocenter if isotopic labeling or substitution patterns create chirality. In such cases, or for the synthesis of chiral analogs, asymmetric synthesis becomes critical.

Chiral Auxiliary-Mediated Routes

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For the synthesis of a chiral version of 3,3,5-trimethylhexan-2-one, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective alkylation of an enolate. For instance, a chiral imine or hydrazone derived from 3,3-dimethyl-2-butanone could be deprotonated and then alkylated with isobutyl iodide. The chiral auxiliary would direct the approach of the electrophile to one face of the enolate, leading to the formation of one enantiomer in excess. Subsequent hydrolysis would remove the auxiliary and reveal the chiral ketone.

Asymmetric Catalysis (e.g., utilizing transition metal complexes, organocatalysis)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product.

Transition Metal Catalysis: Chiral transition metal complexes, often featuring ligands such as BINAP or BOX, can catalyze a variety of asymmetric transformations. For the synthesis of chiral 3,3,5-trimethylhexan-2-one, a palladium-catalyzed asymmetric allylic alkylation could be envisioned, followed by ozonolysis or other oxidative cleavage to unmask the ketone. Alternatively, a copper-catalyzed asymmetric conjugate addition of an isobutyl nucleophile to a suitable α,β-unsaturated precursor bearing the pivaloyl group could establish the chiral quaternary center.

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze asymmetric α-alkylation of ketones via enamine intermediates. The enamine formed from 3,3-dimethyl-2-butanone and a chiral secondary amine catalyst could react with an electrophilic source of the isobutyl group in a stereocontrolled manner.

| Catalytic System | Reaction Type | Substrate Example | Product |

| Chiral Palladium Complex | Asymmetric Alkylation | Enolate of a 3,3-dimethyl-2-butanone derivative | Enantioenriched 3,3,5-Trimethylhexan-2-one precursor |

| Chiral Copper Complex | Asymmetric Conjugate Addition | α,β-unsaturated pivaloyl compound | Enantioenriched 3,3,5-Trimethylhexan-2-one precursor |

| Chiral Proline Derivative | Asymmetric α-Alkylation | 3,3-Dimethyl-2-butanone and an isobutyl electrophile | Enantioenriched 3,3,5-Trimethylhexan-2-one |

Enantioselective Control in Carbon-Carbon Bond Formation

Achieving enantioselective control during the key carbon-carbon bond-forming step is a highly efficient strategy. In the context of the acylation of organometallics, the use of a chiral ligand on the metal can induce asymmetry. For example, the addition of a Grignard reagent to a Weinreb amide could be rendered asymmetric by the presence of a chiral ligand like (-)-sparteine. This would favor the formation of one enantiomer of the tetrahedral intermediate, which would then collapse to the enantioenriched ketone upon workup.

Similarly, in the alkylation of enolates, the use of a chiral base or a chiral ligand for the lithium cation of LDA can create a chiral environment around the enolate, leading to a facial bias in the subsequent alkylation step.

Application of Organometallic Reagents in Synthesis

Organometallic reagents are fundamental tools in carbon-carbon bond formation for the construction of ketone frameworks. Their utility in synthesizing sterically congested ketones like 3,3,5-trimethylhexan-2-one is contingent on managing their high reactivity and the steric environment of the substrates.

Grignard-Type Methodologies for Ketone Construction

Grignard reagents (R-MgX) are powerful nucleophiles widely used in the synthesis of carbonyl compounds. Traditional methods for ketone synthesis using Grignard reagents include their reaction with nitriles followed by hydrolysis, or with acid chlorides. The general scheme for the reaction with a nitrile is as follows:

Nucleophilic Addition: The Grignard reagent adds to the carbon-nitrogen triple bond of a nitrile (R'-C≡N) to form an intermediate imine magnesium salt.

Hydrolysis: Subsequent acidic workup hydrolyzes the imine to yield the desired ketone.

However, the synthesis of a highly substituted ketone like 3,3,5-trimethylhexan-2-one using this method presents significant challenges. When the ketone is sterically hindered, using Grignard reagents can often lead to reduction of the carbonyl group instead of addition wikipedia.org. The bulky nature of the 3,3,5-trimethylhexyl group can impede the approach of the Grignard reagent to the electrophilic carbon, potentially favoring side reactions such as enolization or reduction, especially if the Grignard reagent possesses a β-hydrogen.

| Reactant 1 | Reactant 2 | Product | Key Challenge |

| tert-Butylmagnesium chloride | Isobutyronitrile | 3,3,5-Trimethylhexan-2-one | Steric hindrance leading to low yields and side reactions. |

| Methylmagnesium iodide | 3,3,5-Trimethylhexanenitrile | 3,3,5-Trimethylhexan-2-one | Synthesis of the hindered nitrile precursor is also challenging. |

Organolithium-Mediated Transformations

Organolithium reagents (R-Li) are generally more reactive and often considered stronger nucleophiles than their Grignard counterparts. saylor.org This enhanced reactivity can be advantageous in overcoming the steric hindrance associated with the synthesis of 3,3,5-trimethylhexan-2-one. Alkyllithium reagents are less likely to cause reduction of a hindered ketone compared to Grignard reagents. wikipedia.org

A highly effective method for synthesizing ketones, including hindered ones, involves the reaction of an organolithium reagent with a Weinreb amide (N-methoxy-N-methyl amide). wikipedia.org This method is renowned for its ability to prevent over-addition, a common side reaction that leads to tertiary alcohols. The reaction proceeds via a stable tetrahedral intermediate, which is chelated by the lithium ion. This intermediate only collapses to form the ketone upon acidic workup. wikipedia.org

For the synthesis of 3,3,5-trimethylhexan-2-one, this could involve the reaction of methyllithium (B1224462) with N-methoxy-N,3,3,5-tetramethylhexanamide.

Reaction Scheme:

N-methoxy-N,3,3,5-tetramethylhexanamide + CH₃Li → Chelate Intermediate

Chelate Intermediate + H₃O⁺ → 3,3,5-Trimethylhexan-2-one + H₂N(OCH₃)CH₃

Another approach is the direct reaction of an organolithium reagent with a carboxylic acid. By carefully controlling the stoichiometry (using two equivalents of the organolithium reagent), a ketone can be formed. The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl carbon to form a stable lithium carboxylate, which upon workup yields the ketone. wikipedia.orgchemohollic.com

Oxidation and Reduction Strategies for Ketone Synthesis

The oxidation of secondary alcohols is one of the most common and reliable methods for preparing ketones. The synthesis of 3,3,5-trimethylhexan-2-one can be readily achieved by the oxidation of its corresponding secondary alcohol precursor, 3,3,5-trimethylhexan-2-ol.

Oxidation of Secondary Alcohol Precursors

A variety of strong oxidizing agents can effectively convert secondary alcohols to ketones. Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a classic and potent oxidant for this transformation. libretexts.orgchemistrysteps.com Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant that can be used, although reaction conditions must be carefully controlled to avoid over-oxidation and potential cleavage of carbon-carbon bonds. chemistrysteps.com

The reaction involves the formation of a chromate (B82759) ester from the alcohol and chromic acid, followed by an elimination step where a water molecule removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone.

| Precursor | Oxidizing Agent | Product |

| 3,3,5-Trimethylhexan-2-ol | Chromic Acid (H₂CrO₄) | 3,3,5-Trimethylhexan-2-one |

| 3,3,5-Trimethylhexan-2-ol | Potassium Permanganate (KMnO₄) | 3,3,5-Trimethylhexan-2-one |

Selective Oxidation Techniques

In more complex syntheses where sensitive functional groups may be present, milder and more selective oxidation methods are required. These techniques are designed to minimize side reactions and avoid the harsh conditions associated with strong oxidants like chromic acid.

Several modern reagents and catalytic systems are available for the selective oxidation of secondary alcohols:

Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones without affecting many other functional groups. libretexts.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a highly efficient and mild oxidation of alcohols to ketones at room temperature. chemistrysteps.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is performed at very low temperatures (-78 °C) and is known for its high yields and compatibility with a wide range of functional groups. chemistrysteps.com

TEMPO-Catalyzed Oxidation: Systems using a stable nitroxyl (B88944) radical like (2,2,6,6-tetramethyl-1-piperidyl)oxidanyl (TEMPO) as a catalyst, in conjunction with a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (bleach), are highly effective. organic-chemistry.orgorganic-chemistry.org These methods are particularly valuable for their chemoselectivity, often allowing for the oxidation of secondary alcohols in the presence of primary alcohols. organic-chemistry.orgorganic-chemistry.org

| Technique | Key Reagents | Advantages |

| PCC Oxidation | Pyridinium chlorochromate | Milder than Jones reagent. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild conditions, high yields. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature, avoids heavy metals. |

| TEMPO Catalysis | TEMPO, Sodium Hypochlorite | Catalytic, high chemoselectivity. organic-chemistry.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 3,3,5 Trimethylhexan 2 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of 3,3,5-trimethylhexan-2-one is electrophilic and susceptible to attack by nucleophiles. However, the significant steric congestion around the carbonyl group can impede the approach of nucleophiles, thereby reducing reaction rates.

Hydride Reductions and Alcohol Formation

The reduction of 3,3,5-trimethylhexan-2-one with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), yields the corresponding secondary alcohol, 3,3,5-trimethylhexan-2-ol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Due to the steric hindrance, the approach of the hydride can be controlled, potentially leading to stereoselectivity if a chiral center is formed. In the case of 3,3,5-trimethylhexan-2-one, the reduction of the prochiral ketone leads to a racemic mixture of (R)- and (S)-3,3,5-trimethylhexan-2-ol, as there is no pre-existing stereocenter to direct the hydride attack.

| Reagent | Product | Typical Conditions | Observations |

| Sodium Borohydride (NaBH₄) | 3,3,5-Trimethylhexan-2-ol | Methanol or Ethanol, room temperature | Milder reducing agent, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | 3,3,5-Trimethylhexan-2-ol | Diethyl ether or THF, followed by aqueous workup | Powerful reducing agent, also reduces esters, carboxylic acids, etc. Reaction is vigorous. |

Organometallic Additions (e.g., Grignard, organolithium, Wittig)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that add to the carbonyl carbon of 3,3,5-trimethylhexan-2-one to form tertiary alcohols after acidic workup. The steric hindrance around the carbonyl group in 3,3,5-trimethylhexan-2-one can make these reactions challenging, sometimes leading to side reactions like enolization or reduction, especially with bulky organometallic reagents.

The Wittig reaction provides a method for the conversion of ketones to alkenes. wikipedia.orglumenlearning.comlibretexts.org In the case of a sterically hindered ketone like 3,3,5-trimethylhexan-2-one, the reaction with a phosphorus ylide (Wittig reagent) can be slow and may require more reactive ylides. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The use of unstabilized ylides generally favors the formation of the Z-alkene, while stabilized ylides tend to produce the E-alkene. However, for sterically hindered ketones, these stereochemical outcomes can be less predictable. jove.com

| Reagent Type | Example Reagent | Product Type | Mechanistic Notes |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Nucleophilic addition of the alkyl group to the carbonyl carbon. |

| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary Alcohol | Similar to Grignard reagents but generally more reactive. |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | Formation of a four-membered oxaphosphetane intermediate. masterorganicchemistry.com |

A study on the reaction of the structurally similar 3,3,5-trimethylcyclohexanone (B147574) with various Grignard and organolithium reagents showed that addition occurred to give a single stereoisomer of the corresponding tertiary alcohol. rsc.org This suggests that despite steric hindrance, nucleophilic addition at the carbonyl center is a feasible pathway.

Formation of Imines, Oximes, and Hydrazones

3,3,5-Trimethylhexan-2-one reacts with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine, to form imines, oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The general mechanism involves the initial formation of a carbinolamine intermediate, which is then dehydrated to form the C=N double bond. The rate of these reactions can be influenced by the steric hindrance around the carbonyl group, potentially requiring longer reaction times or heating.

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst (e.g., TsOH), removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |

| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic conditions |

Reactions Involving the Alpha-Carbon and Enol Chemistry

The presence of alpha-hydrogens in 3,3,5-trimethylhexan-2-one allows for the formation of enolates, which are key intermediates in a variety of reactions that form new carbon-carbon bonds at the alpha-position. The ketone has two alpha-carbons: the methyl group (C1) and the methylene (B1212753) group (C4). Deprotonation can lead to two different enolates.

Aldol (B89426) Condensations and Related Carbonyl Additions (e.g., analogous to acetone (B3395972) self-condensation)

Under basic or acidic conditions, 3,3,5-trimethylhexan-2-one can potentially undergo a self-aldol condensation. This reaction involves the formation of an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of another molecule of the ketone. The initial product is a β-hydroxy ketone, which can then dehydrate upon heating to form an α,β-unsaturated ketone.

However, due to the significant steric hindrance from the tert-butyl group, the self-condensation of 3,3,5-trimethylhexan-2-one is expected to be very slow and inefficient. Crossed aldol condensations, where 3,3,5-trimethylhexan-2-one acts as the enolate donor and reacts with a less hindered, non-enolizable aldehyde (like benzaldehyde), would be a more synthetically viable pathway.

Alkylation and Acylation of Enolates

The enolate of 3,3,5-trimethylhexan-2-one can be formed by treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate can then react with electrophiles like alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively.

The regioselectivity of enolate formation is a critical factor. The use of a bulky, non-nucleophilic base like LDA at low temperatures typically favors the formation of the kinetic enolate by removing a proton from the less sterically hindered C1 methyl group. In contrast, the use of a smaller, weaker base at higher temperatures would favor the formation of the more thermodynamically stable enolate at the C4 position.

Alkylation of the enolate with an alkyl halide proceeds via an Sₙ2 mechanism. The choice of the alkyl halide is generally limited to primary and some secondary halides to avoid competing elimination reactions. Acylation of the enolate with an acyl chloride or anhydride (B1165640) introduces an acyl group at the alpha-position, leading to the formation of a β-diketone.

| Reaction | Reagents | Product Type | Key Considerations |

| Alkylation | 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X) | α-Alkylated Ketone | Formation of kinetic vs. thermodynamic enolate. |

| Acylation | 1. LDA, THF, -78 °C 2. Acyl Chloride (RCOCl) | β-Diketone | The resulting β-diketone is more acidic and can be deprotonated by the enolate. |

Halogenation at the Alpha-Position

The halogenation of ketones at the alpha-position (the carbon atom adjacent to the carbonyl group) is a fundamental reaction in organic chemistry. fiveable.me For an unsymmetrical ketone like 3,3,5-trimethylhexan-2-one, the reaction can potentially occur at two different α-carbons: the methyl group (C1) and the methylene group (C4). However, the C4 position is sterically hindered by the adjacent quaternary carbon (C3) bearing two methyl groups.

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. fiveable.memasterorganicchemistry.comlibretexts.orgchemistrysteps.com The rate-determining step is the formation of this enol. libretexts.orgmissouri.edu The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.comlibretexts.org

Deprotonation of an α-carbon to form the enol. masterorganicchemistry.comlibretexts.org

The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂, Cl₂). fiveable.memasterorganicchemistry.com

Deprotonation of the carbonyl oxygen yields the α-halogenated ketone. masterorganicchemistry.com

In the case of 3,3,5-trimethylhexan-2-one, two possible enol intermediates can be formed. The regioselectivity of the reaction is determined by the relative stability of these enols. Generally, the more substituted enol is more stable. Therefore, halogenation is expected to occur primarily at the more substituted α-carbon if it is accessible. However, 3,3,5-trimethylhexan-2-one has α-hydrogens on a methyl group (C1) and no α-hydrogens on the quaternary C3. Therefore, halogenation can only occur at the C1 position.

The reaction is generally performed using a halogen like bromine (Br₂) in the presence of an acid catalyst such as acetic acid (AcOH) or hydrobromic acid (HBr). masterorganicchemistry.com

Table 1: Predicted Products of Alpha-Halogenation of 3,3,5-Trimethylhexan-2-one

| Reactant | Reagents | Major Product |

|---|---|---|

| 3,3,5-Trimethylhexan-2-one | Br₂, H⁺ (catalyst) | 1-Bromo-3,3,5-trimethylhexan-2-one |

Photochemical Transformations of 3,3,5-Trimethylhexan-2-one

Photochemical reactions, such as the Norrish reactions, occur when a molecule like a ketone absorbs a photon, leading to an excited electronic state. wikipedia.org From this excited state, the molecule can undergo characteristic cleavage or rearrangement reactions.

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond (α-scission). wikipedia.org The carbonyl group is excited to a singlet state, which can then cross to a more stable triplet state. Cleavage from either state produces two radical fragments. wikipedia.org The stability of the potential radical fragments often dictates the preferred cleavage pathway. wikipedia.org

For 3,3,5-trimethylhexan-2-one, there are two possible α-cleavage pathways:

Pathway A: Cleavage of the C1-C2 bond to form a methyl radical and a 3,3,5-trimethylhexanoyl radical.

Pathway B: Cleavage of the C2-C3 bond to form an acetyl radical and a 1,1,3-trimethylbutyl radical (a tertiary radical).

Given that tertiary radicals are more stable than primary radicals (like the methyl radical), Pathway B is the more likely route for the Norrish Type I cleavage. The resulting radicals can then undergo secondary reactions, such as decarbonylation of the acyl radical followed by recombination. wikipedia.org

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) by the excited carbonyl oxygen. wikipedia.orgaskfilo.com This process forms a 1,4-biradical intermediate. wikipedia.orgresearchgate.net For this reaction to occur, the molecule must have accessible γ-hydrogens.

In 3,3,5-trimethylhexan-2-one, the carbon at the γ-position is C5. This carbon has a hydrogen atom. Therefore, the excited ketone can abstract this γ-hydrogen via a six-membered transition state to form a 1,4-biradical. This biradical can then undergo two main secondary reactions: wikipedia.org

Fragmentation (β-scission): Cleavage of the α-β carbon bond (C2-C3 bond) to yield an enol (which tautomerizes to acetone) and an alkene (3-methyl-1-butene).

Cyclization (Norrish-Yang reaction): Intramolecular combination of the radicals to form a cyclobutanol (B46151) derivative. wikipedia.orgchemrxiv.org

Table 2: Predicted Photochemical Reaction Products of 3,3,5-Trimethylhexan-2-one

| Reaction Type | Key Intermediate | Predicted Major Products |

|---|---|---|

| Norrish Type I | Acetyl radical and 1,1,3-trimethylbutyl radical | Carbon monoxide, 2,4,4-trimethylpentane (from decarbonylation and recombination) |

| Norrish Type II | 1,4-biradical | Acetone and 3-methyl-1-butene (B165623) (from fragmentation) |

The reference to alkylcyclopropene photochemistry is less directly applicable here, as it typically involves the rearrangement of different structural motifs, such as arylcyclopropylcarbinyl systems, which are not present in 3,3,5-trimethylhexan-2-one.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule after one of them has been photoexcited. While PET is a fundamental process in photochemistry, detailed studies are more common for aromatic ketones or systems with readily oxidizable or reducible moieties. For a simple aliphatic ketone like 3,3,5-trimethylhexan-2-one, PET would typically require the presence of a suitable electron donor or acceptor in the reaction medium. In the absence of such a species, intramolecular photochemical processes like the Norrish reactions are generally more dominant.

Mechanistic Studies of Reaction Pathways

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a bond to an isotopically substituted atom is broken in the rate-determining step. wikipedia.orglibretexts.org

For Alpha-Halogenation: In the acid-catalyzed halogenation of ketones, the rate-determining step is the formation of the enol, which involves the removal of an α-hydrogen. libretexts.orgmissouri.edu If the α-hydrogens of 3,3,5-trimethylhexan-2-one at the C1 position were replaced with deuterium, a primary kinetic isotope effect (kH/kD > 1) would be expected. libretexts.org This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, making it harder to break. Observing a significant KIE would provide strong evidence that the cleavage of this C-H bond is part of the slowest step in the mechanism. chemeurope.comiaea.org

For Norrish Type II Reaction: The key step is the abstraction of a γ-hydrogen. If the γ-hydrogen at C5 in 3,3,5-trimethylhexan-2-one were replaced by deuterium, a primary KIE would be anticipated. This has been observed in many Norrish Type II reactions and confirms that the γ-H abstraction is a crucial step in the reaction pathway. The magnitude of the KIE can provide insight into the nature of the transition state for the hydrogen transfer.

Table 3: Expected Kinetic Isotope Effects for Reactions of 3,3,5-Trimethylhexan-2-one

| Reaction | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| α-Halogenation | Deuterium at C1 | > 1 (Primary KIE) | C-H bond breaking at the α-position is part of the rate-determining step (enol formation). |

| Norrish Type II | Deuterium at C5 | > 1 (Primary KIE) | γ-H abstraction is a key step in the reaction pathway. |

Transition state analysis, often performed using computational chemistry, provides a detailed picture of the highest energy point along a reaction coordinate. This analysis helps in understanding bond-breaking and bond-forming processes, activation energies, and the geometry of the transition state.

Alpha-Halogenation: The transition state for the rate-determining enolization step would involve the partial breaking of the α-C-H bond and the partial formation of the C=C and O-H bonds. Analysis of this transition state would confirm the role of the acid catalyst in lowering the activation barrier by protonating the carbonyl oxygen.

Norrish Type II Reaction: The transition state involves a cyclic arrangement where the carbonyl oxygen is in proximity to the γ-hydrogen. chemrxiv.org For 3,3,5-trimethylhexan-2-one, this would be a six-membered ring-like structure. Computational studies on similar ketones have shown that this transition state leads to the formation of the 1,4-biradical intermediate. chemrxiv.org Further analysis of the potential energy surface would show the subsequent pathways from the biradical to either the fragmentation products (enol and alkene) or the cyclization product (cyclobutanol). chemrxiv.org

Spectroscopic and Chromatographic Characterization Methodologies for 3,3,5 Trimethylhexan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed structural map can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR and ¹³C NMR spectra of 3,3,5-trimethylhexan-2-one provide crucial information about the number and types of protons and carbons, respectively, as well as their chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are influenced by the electron density around the protons.

Predicted ¹H NMR Data for 3,3,5-Trimethylhexan-2-one

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₃-C=O) | ~2.1 | Singlet | 3H |

| H-4 (CH₂) | ~1.5 | Doublet | 2H |

| H-5 (CH) | ~1.8 | Multiplet | 1H |

| H-6, H-7 (CH(CH₃)₂) | ~0.9 | Doublet | 6H |

| H-8, H-9 (C(CH₃)₂) | ~1.1 | Singlet | 6H |

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms. The presence of a carbonyl group is a key feature in the spectrum of a ketone.

Predicted ¹³C NMR Data for 3,3,5-Trimethylhexan-2-one

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | ~28 |

| C-2 (C=O) | ~213 |

| C-3 (C(CH₃)₂) | ~45 |

| C-4 (CH₂) | ~52 |

| C-5 (CH) | ~25 |

| C-6, C-7 (CH(CH₃)₂) | ~23 |

| C-8, C-9 (C(CH₃)₂) | ~25 |

Note: These are predicted values and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further insight into the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 3,3,5-trimethylhexan-2-one, this would confirm the coupling between the H-4 protons and the H-5 proton, as well as the coupling between the H-5 proton and the H-6/H-7 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the protons of the methyl groups at C-1, C-8, and C-9 and the carbonyl carbon (C-2) and the quaternary carbon (C-3).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for 3,3,5-trimethylhexan-2-one would be observed at an m/z corresponding to its molecular weight (142.24 g/mol ). The fragmentation pattern is characteristic of aliphatic ketones and is influenced by the stability of the resulting carbocations.

Predicted Key Fragment Ions in the EI-MS of 3,3,5-Trimethylhexan-2-one

| m/z | Fragment Ion |

| 142 | [C₉H₁₈O]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₉]⁺ (McLafferty rearrangement) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [CH₃CO]⁺ (acylium ion) |

The base peak is often the most stable fragment, which in this case is likely to be the tert-butyl cation at m/z 57 due to its high stability. The McLafferty rearrangement, a characteristic fragmentation of ketones with gamma-hydrogens, would lead to a significant peak at m/z 85.

Coupled Techniques (e.g., GC-MS for mixture analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing mixtures, where 3,3,5-trimethylhexan-2-one might be a component. The gas chromatograph separates the components of the mixture, and each component is then introduced into the mass spectrometer for identification based on its unique mass spectrum and retention time.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.

For 3,3,5-trimethylhexan-2-one, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration.

Characteristic IR Absorption Bands for 3,3,5-Trimethylhexan-2-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1715 | Strong |

| C-H (alkane) | ~2870-2960 | Strong |

| C-H (bending) | ~1365-1465 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. Aliphatic ketones like 3,3,5-trimethylhexan-2-one exhibit a weak absorption band in the UV region due to the n → π* transition of the carbonyl group. This absorption typically occurs around 270-290 nm. A much stronger π → π* transition occurs at a shorter wavelength, usually below 200 nm.

Chromatographic Separation and Purity Assessment

The separation of 3,3,5-trimethylhexan-2-one from complex matrices and the evaluation of its purity are critical steps in its characterization. The selection of the appropriate chromatographic technique is contingent on the sample matrix, the required level of sensitivity, and the analytical objective, whether it be quantification, preparative isolation, or enantiomeric resolution.

Gas chromatography is a highly effective technique for the analysis of volatile compounds like 3,3,5-trimethylhexan-2-one. The development of a robust GC method involves the careful selection of a capillary column, carrier gas, and temperature program to achieve optimal separation and peak resolution.

For the analysis of branched ketones, a non-polar or mid-polarity capillary column is typically employed. A common choice is a fused silica (B1680970) capillary column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The selection of the carrier gas, typically helium or nitrogen, and its flow rate are optimized to ensure efficient separation. The oven temperature program is another critical parameter that is adjusted to control the elution of the compound and separate it from any impurities. A temperature ramp, where the oven temperature is gradually increased, is often used to achieve good separation of a mixture of compounds with different boiling points. libretexts.org

Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector can be coupled with the GC system (GC-MS).

Representative GC Method Parameters for 3,3,5-Trimethylhexan-2-one Analysis:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

High-performance liquid chromatography is a versatile technique for both the analysis and purification of 3,3,5-trimethylhexan-2-one. As ketones lack a strong chromophore for UV detection, derivatization is a common strategy to enhance their detectability. waters.com A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector. auroraprosci.comepa.gov

For analytical purposes, a reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. auroraprosci.com The gradient or isocratic elution conditions are optimized to achieve the desired separation.

Preparative HPLC aims to isolate larger quantities of the compound for further use. teledynelabs.com This requires larger columns and higher flow rates compared to analytical HPLC. The principles of separation remain the same, but the method is scaled up to handle higher sample loads.

Illustrative HPLC Method Parameters for 3,3,5-Trimethylhexan-2-one (as DNPH derivative):

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 60-90% B over 15 min | 60-90% B over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Injection Volume | 10 µL | 500 µL |

| Detection | UV at 360 nm | UV at 360 nm |

| Column Temperature | 30 °C | Ambient |

Since 3,3,5-trimethylhexan-2-one possesses a chiral center, its enantiomers may exhibit different biological activities. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.us This can be achieved through both chiral GC and chiral HPLC.

In chiral GC, a chiral stationary phase (CSP) is used, often based on cyclodextrin (B1172386) derivatives. chromatographyonline.com These CSPs interact differently with the two enantiomers, leading to their separation.

Chiral HPLC is also a powerful technique for enantiomeric separation. uhplcs.com A variety of chiral stationary phases are commercially available, and the selection depends on the specific compound. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including ketones. phenomenex.com The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation of 3,3,5-Trimethylhexan-2-one:

| Parameter | Value |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Computational and Theoretical Chemical Studies of 3,3,5 Trimethylhexan 2 One

Molecular Structure and Conformational Analysis

Understanding the three-dimensional arrangement of atoms in 3,3,5-trimethylhexan-2-one is fundamental to comprehending its physical and chemical properties. Computational chemistry provides robust tools for this purpose, including quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculations (e.g., DFT, Ab Initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and conformational landscape of molecules. For 3,3,5-trimethylhexan-2-one, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to calculate key structural parameters. These calculations would reveal the most stable conformation of the molecule by minimizing its electronic energy.

The geometry optimization process provides precise information on bond lengths, bond angles, and dihedral angles. For 3,3,5-trimethylhexan-2-one, the presence of a carbonyl group and bulky trimethyl and isobutyl groups introduces steric hindrance that influences the preferred conformation. The calculations would likely show a staggered arrangement of the alkyl groups to minimize steric strain.

Table 1: Predicted Geometrical Parameters for 3,3,5-Trimethylhexan-2-one from DFT Calculations Note: These are representative values for similar aliphatic ketones and are intended for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (carbonyl) | 1.52 Å |

| Bond Length | C-C (alkyl) | 1.54 Å |

| Bond Angle | C-C-O | 121° |

| Bond Angle | C-C-C | 110° |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations of 3,3,5-trimethylhexan-2-one, often performed in a solvent box to mimic solution-phase behavior, can reveal how the molecule flexes, bends, and rotates. These simulations are crucial for understanding the conformational flexibility and the influence of the solvent on the molecule's structure. For a molecule with several rotatable bonds like 3,3,5-trimethylhexan-2-one, MD simulations can map out the energy landscape of different conformers and the transitions between them.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For 3,3,5-trimethylhexan-2-one, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved, making them a reliable tool in structural elucidation.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ) for 3,3,5-Trimethylhexan-2-one Note: Predicted values are illustrative and based on typical accuracies of DFT calculations for similar ketones.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O | 212.5 | 213.1 | - | - |

| CH₃ (acetyl) | 26.8 | 27.2 | 2.15 | 2.18 |

| C(CH₃)₂ | 45.2 | 45.8 | - | - |

| CH₂ | 52.1 | 52.6 | 1.98 | 2.01 |

| CH(CH₃)₂ | 24.5 | 24.9 | 1.75 | 1.78 |

Reaction Mechanism Modeling and Energy Profiling

Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For 3,3,5-trimethylhexan-2-one, a key reaction would be the nucleophilic addition to the carbonyl group. Computational modeling can elucidate the step-by-step process of such a reaction, for example, with a Grignard reagent.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. These models are built on a set of molecular descriptors that quantify various aspects of the molecule's structure.

For 3,3,5-trimethylhexan-2-one, a QSAR study could be developed to predict its toxicity or a QSPR model to predict properties like its boiling point or solubility. This would involve calculating a range of molecular descriptors for 3,3,5-trimethylhexan-2-one and a series of related compounds with known activities or properties.

Electronic Structure and Reactivity Descriptors

A crucial set of descriptors in QSAR/QSPR studies are those derived from the electronic structure of the molecule. These descriptors provide insights into the molecule's reactivity and its potential to interact with other molecules. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap (the difference in energy between the HOMO and LUMO) is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other important electronic descriptors include the dipole moment, which measures the polarity of the molecule, and various charge distributions on the atoms.

Table 3: Calculated Electronic Descriptors for 3,3,5-Trimethylhexan-2-one Note: These values are representative for aliphatic ketones and are for illustrative purposes.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Steric Hindrance Effects on Reactivity

The reactivity of a ketone is significantly influenced by the spatial arrangement of the atoms within the molecule, a concept known as steric hindrance. In the case of 3,3,5-trimethylhexan-2-one, the presence of bulky alkyl groups in close proximity to the carbonyl group gives rise to notable steric effects that profoundly impact its chemical behavior. These effects primarily manifest in the retardation of reaction rates and in directing the regioselectivity of certain reactions.

The structure of 3,3,5-trimethylhexan-2-one features two methyl groups attached to the alpha-carbon (C3) and an isobutyl group at the C4 position. This substitution pattern creates a sterically congested environment around the carbonyl carbon (C2). Consequently, the approach of nucleophiles to the electrophilic carbonyl carbon is impeded, leading to a lower reactivity compared to less sterically hindered ketones. khanacademy.orgreddit.com

Nucleophilic Addition Reactions

Computational studies on sterically hindered ketones, analogous to 3,3,5-trimethylhexan-2-one, have demonstrated that the activation energy for nucleophilic attack is considerably higher than in unhindered systems. The bulky substituents restrict the possible trajectories for a nucleophile to approach the carbonyl carbon, which ideally occurs at the Bürgi-Dunitz angle (approximately 107°). Any deviation from this optimal angle, forced by steric repulsion, results in a less favorable orbital overlap and a higher energy transition state.

Table 1: Illustrative Relative Rates of Reduction for Selected Ketones

| Ketone | Relative Rate of Reduction |

| Acetone (B3395972) | 1.00 |

| Pinacolone | 0.15 |

| 3,3,5-Trimethylhexan-2-one | (estimated) 0.08 |

This table is for illustrative purposes to demonstrate the concept of steric hindrance and the values are not based on experimental data for 3,3,5-trimethylhexan-2-one.

The data in this hypothetical table shows a significant decrease in the rate of reduction as the steric bulk around the carbonyl group increases. Pinacolone, with a tert-butyl group adjacent to the carbonyl, is significantly less reactive than acetone. 3,3,5-trimethylhexan-2-one, with its even more substantial trimethylhexyl group, would be expected to react even more slowly.

Enolate Formation

Steric hindrance also plays a crucial role in the formation of enolates from unsymmetrical ketones like 3,3,5-trimethylhexan-2-one. The abstraction of an alpha-proton to form an enolate can occur from either the methyl group (C1) or the methylene (B1212753) group (C4). However, the C4 position is significantly more sterically hindered due to the adjacent gem-dimethyl group and the isobutyl group.

In such cases, the regioselectivity of enolate formation is highly dependent on the reaction conditions, particularly the choice of base. The use of a small, unhindered base under thermodynamic control (allowing for equilibrium) would favor the formation of the more substituted, and generally more stable, enolate from the C4 position. Conversely, the use of a bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), under kinetic control (low temperature, short reaction time) would favor the formation of the less substituted, "kinetic" enolate by abstracting a proton from the less sterically hindered C1 methyl group. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Enolate Formation for 3,3,5-Trimethylhexan-2-one

| Conditions | Major Enolate Product | Minor Enolate Product |

| Thermodynamic (e.g., NaH, heat) | More substituted (from C4) | Less substituted (from C1) |

| Kinetic (e.g., LDA, -78 °C) | Less substituted (from C1) | More substituted (from C4) |

This table presents predicted outcomes based on established principles of kinetic and thermodynamic control in enolate formation and is not based on specific experimental data for 3,3,5-trimethylhexan-2-one.

Synthesis and Applications of 3,3,5 Trimethylhexan 2 One Derivatives and Analogues

Functionalization of the Carbonyl Group

The carbonyl group of a ketone is a primary site for chemical modification. For a sterically hindered ketone like 3,3,5-trimethylhexan-2-one, these reactions can be challenging but offer routes to a variety of derivatives.

Formation of Enones and Enols

The formation of enones (α,β-unsaturated ketones) and enols from ketones is a fundamental transformation in organic synthesis.

Enol Formation: Enols are tautomers of ketones and are key intermediates in many reactions. The formation of an enol or enolate from 3,3,5-trimethylhexan-2-one would likely require a strong, non-nucleophilic base to deprotonate the α-carbon. The steric bulk around the carbonyl group would influence the regioselectivity of deprotonation, favoring the formation of the kinetic enolate at the less hindered methyl group.

Enone Synthesis: The synthesis of an α,β-unsaturated ketone from 3,3,5-trimethylhexan-2-one could theoretically be achieved through methods such as α-halogenation followed by elimination. However, the steric hindrance might necessitate forcing reaction conditions.

| Derivative Type | Potential Synthetic Route | Key Considerations |

| Enol/Enolate | Deprotonation with a strong, non-nucleophilic base (e.g., LDA) | Steric hindrance may affect reaction rates and regioselectivity. |

| Enone (α,β-unsaturated ketone) | α-Halogenation followed by base-induced elimination | Steric hindrance could make both steps challenging. |

Derivatives for Coordination Chemistry

Ketones, particularly β-diketones, are important ligands in coordination chemistry. Derivatives of 3,3,5-trimethylhexan-2-one could be synthesized to act as ligands for various metal ions.

One potential route to such derivatives is the Claisen condensation of the ketone's enolate with an ester. This would yield a β-diketone derivative. These β-diketonato ligands can then form stable complexes with a wide range of metals, with potential applications in catalysis and materials science.

Modification of the Branched Alkyl Chain

The branched alkyl chain of 3,3,5-trimethylhexan-2-one presents opportunities for functionalization, though selectivity can be a major challenge.

Selective C-H Functionalization

Direct and selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. For a molecule like 3,3,5-trimethylhexan-2-one, with multiple C-H bonds of similar reactivity, achieving high selectivity is difficult.

Catalytic methods involving transition metals could potentially be employed to activate specific C-H bonds. The directing effect of the carbonyl group might favor functionalization at positions γ to the carbonyl. However, the steric bulk of the molecule would play a crucial role in determining the site of reaction.

| C-H Functionalization Approach | Potential Outcome | Challenges |

| Directed C-H Activation | Functionalization at a specific position relative to the carbonyl group | Overcoming steric hindrance and achieving high regioselectivity. |

| Non-directed C-H Activation | A mixture of products due to the presence of multiple C-H bonds | Lack of selectivity. |

Derivatives with Varied Methyl Group Positions

The synthesis of analogues of 3,3,5-trimethylhexan-2-one with varied methyl group positions would require starting from different precursors. The general synthetic routes for ketones, such as the oxidation of secondary alcohols or the acylation of organometallic reagents, could be employed. The specific placement of the methyl groups would be determined by the choice of the starting alcohol or organometallic reagent and the acylating agent.

Role as a Chemical Intermediate in Complex Molecule Synthesis

Sterically hindered ketones can serve as important building blocks in the synthesis of complex organic molecules. Their unique reactivity, often influenced by steric factors, can be exploited to control stereochemistry and achieve specific bond formations.

While there is no specific information on the use of 3,3,5-trimethylhexan-2-one as an intermediate, its structural features suggest potential applications. For instance, after conversion to an enolate, it could participate in aldol (B89426) or Michael reactions to form new carbon-carbon bonds, leading to the construction of more complex molecular architectures. The steric hindrance would likely influence the stereochemical outcome of such reactions.

Precursor for Branched Alcohols and Hydrocarbons

3,3,5-Trimethylhexan-2-one is a valuable precursor for the synthesis of highly branched nine-carbon (nonane) alcohols and hydrocarbons. These branched structures are of significant interest in various applications, including as fuel additives and specialty solvents, due to their physical properties such as boiling point, viscosity, and octane (B31449) rating. The synthetic utility of 3,3,5-trimethylhexan-2-one lies in the reactivity of its carbonyl group, which can be readily transformed into other functional groups.

The reduction of the ketone functionality in 3,3,5-trimethylhexan-2-one leads to the formation of the corresponding secondary alcohol, 3,3,5-trimethylhexan-2-ol. This transformation can be efficiently achieved using common hydride reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent provides a mild and effective method for this reduction. For sterically hindered ketones such as 3,3,5-trimethylhexan-2-one, reaction conditions may be optimized to ensure complete conversion.

Interactive Data Table: Plausible Conditions for the Synthesis of 3,3,5-Trimethylhexan-2-ol

| Reducing Agent | Solvent | Temperature (°C) | Plausible Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 25 | 85-95 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to 25 | 90-98 |

Furthermore, 3,3,5-trimethylhexan-2-one can be converted into the fully saturated branched hydrocarbon, 2,2,4-trimethylhexane. This deoxygenation can be accomplished through well-established methods such as the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, is suitable for base-stable compounds. wikipedia.orgalfa-chemistry.com Alternatively, the Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid to achieve the same transformation and is applicable to acid-stable substrates. annamalaiuniversity.ac.inwikipedia.org

Interactive Data Table: Potential Synthesis of 2,2,4-Trimethylhexane

| Reaction | Reagents | Typical Conditions | Plausible Yield (%) |

| Wolff-Kishner Reduction | Hydrazine, KOH, Ethylene Glycol | 180-200 °C | 70-90 |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | 65-80 |

Building Block for Heterocyclic Compounds

The chemical structure of 3,3,5-trimethylhexan-2-one provides a scaffold for the synthesis of various heterocyclic compounds. The carbonyl group and the adjacent α-carbon atoms are key reactive sites for cyclization reactions.

One important class of heterocycles that can be synthesized from ketone precursors are pyrazoles. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. While 3,3,5-trimethylhexan-2-one is not a 1,3-dicarbonyl itself, it can be converted into one through reactions such as an aldol condensation with a suitable aldehyde to form an α,β-unsaturated ketone, which can then undergo a Michael addition followed by cyclization with hydrazine. The steric bulk of the 3,3,5-trimethylhexyl group would be expected to influence the regiochemistry of the final pyrazole (B372694) product.

Another class of heterocycles accessible from ketone precursors are oxazoles. A common synthetic route is the Robinson-Gabriel synthesis, which proceeds via the cyclization of an α-acylamino ketone. To utilize 3,3,5-trimethylhexan-2-one in this pathway, it would first need to be functionalized at the α-position, for instance, through bromination to form an α-bromo ketone, followed by reaction with an amide to yield the α-acylamino ketone intermediate. Modern synthetic methods also allow for the direct synthesis of oxazoles from ketones and nitriles, often promoted by an oxidizing agent.

Application in Materials Science (e.g., monomers, polymers)

The unique branched structure of 3,3,5-trimethylhexan-2-one and its derivatives makes them interesting candidates for incorporation into materials to tailor their properties. The bulky, non-polar side group can impact polymer characteristics such as thermal stability, solubility, and mechanical behavior.

A potential application in polymer chemistry is through the Baeyer-Villiger oxidation of the ketone functionality. researchgate.net This reaction converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of 3,3,5-trimethylhexan-2-one, the Baeyer-Villiger oxidation would likely lead to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the more substituted α-carbon, a consequence of the migratory aptitude of the alkyl groups. If a molecule containing two such ketone functionalities were subjected to this reaction, a di-ester could be formed, which could then serve as a monomer for the synthesis of polyesters through polycondensation.

Additionally, derivatives of 3,3,5-trimethylhexan-2-one that contain a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety, could be synthesized and used as monomers. The resulting polymers would possess the bulky 3,3,5-trimethylhexyl side chains, which would likely increase the glass transition temperature of the material and influence its processability and final properties.

Industrial and Chemical Process Relevance of 3,3,5 Trimethylhexan 2 One

Utility as a Specialty Solvent in Organic Synthesis

Dissolution Properties for Specific Reactions

There is no specific data available from research or industrial sources that details the dissolution properties of 3,3,5-Trimethylhexan-2-one for particular chemical reactions. General solubility characteristics can be inferred from its structure—a polar carbonyl group and a nonpolar alkyl chain—suggesting it may be soluble in a variety of organic solvents.

Compatibility with Catalytic Systems

Information regarding the compatibility of 3,3,5-Trimethylhexan-2-one with specific catalytic systems is not found in the available scientific or industrial literature. The compatibility of a solvent with a catalyst is a critical factor in chemical synthesis, but no studies specific to this compound have been identified.

Intermediate in Chemical Manufacturing Processes

Ketones are valuable intermediates in organic synthesis, serving as precursors for a variety of other chemical compounds. While this is a general role for ketones, the specific application of 3,3,5-Trimethylhexan-2-one as an intermediate in large-scale manufacturing is not well-documented.

Synthesis of Performance Chemicals

There is no available information linking 3,3,5-Trimethylhexan-2-one as a direct intermediate in the synthesis of specific performance chemicals, which are materials valued for their function in a particular application.

Role in Specialty Chemical Production

The role of 3,3,5-Trimethylhexan-2-one in the production of specialty chemicals—low-volume, high-value products—is not detailed in existing literature.

Process Optimization and Scale-Up Considerations

Detailed research findings or industrial reports concerning the process optimization and scale-up considerations for reactions involving 3,3,5-Trimethylhexan-2-one are not available. Such studies are typically conducted during the development of commercial manufacturing processes, and this information does not appear to be in the public domain for this specific compound.

Emerging Research Avenues and Future Outlook for 3,3,5 Trimethylhexan 2 One Research

Development of Green Chemistry Synthetic Routes

Future research into the synthesis of 3,3,5-trimethylhexan-2-one is expected to prioritize the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or generate significant waste. Key areas of development include biocatalysis and organocatalysis, which offer milder and more environmentally benign alternatives.

One promising avenue is the use of biocatalyzed asymmetric reduction of corresponding bulky prochiral ketones to produce chiral alcohols, which can then be oxidized to the target ketone. While challenging for sterically hindered substrates, recent advances in protein engineering are expanding the scope of enzymes like alcohol dehydrogenases (ADHs) to accommodate larger molecules. acs.orgbohrium.comresearchgate.net This approach not only offers high stereoselectivity but also operates under mild, aqueous conditions.

Another green strategy is organocatalytic asymmetric desymmetrization . This method could be applied to prochiral precursors of 3,3,5-trimethylhexan-2-one, utilizing small organic molecules as catalysts to achieve high enantioselectivity. rsc.org This avoids the use of heavy metals and often allows for simpler reaction setups and purification procedures.

| Green Synthesis Approach | Potential Advantages for 3,3,5-Trimethylhexan-2-one |

| Biocatalysis (e.g., using ADHs) | High stereoselectivity, mild reaction conditions, aqueous solvent. |

| Organocatalysis | Avoids heavy metals, often milder conditions, simpler purification. |

| Hybrid Bio-catalytic Conversion | Potential for synthesis from renewable feedstocks. nih.gov |

Exploration of New Catalytic Systems for Transformations

The unique steric hindrance around the carbonyl group of 3,3,5-trimethylhexan-2-one presents both a challenge and an opportunity for the development of novel catalytic transformations. Future research will likely focus on creating highly selective and active catalysts for reactions involving this bulky ketone.

Significant progress has been made in the asymmetric hydrogenation of ketones using transition metal catalysts. Ruthenium (Ru) and Iridium (Ir) complexes with chiral ligands have demonstrated high efficiency and enantioselectivity for a wide range of ketones. nih.govwikipedia.org Adapting these catalytic systems for the specific steric demands of 3,3,5-trimethylhexan-2-one could provide access to its corresponding chiral alcohol, a valuable synthetic intermediate.

Furthermore, nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for the synthesis of aliphatic ketones. organic-chemistry.orgresearchgate.net These methods could potentially be adapted for the synthesis of 3,3,5-trimethylhexan-2-one itself or for its further functionalization. The development of catalysts that can overcome the steric hindrance of the neopentyl-like group will be a key area of investigation.

| Catalytic System | Potential Application for 3,3,5-Trimethylhexan-2-one |

| Chiral Ru and Ir Complexes | Asymmetric hydrogenation to chiral 3,3,5-trimethylhexan-2-ol. |

| Nickel-based Catalysts | Novel synthetic routes and post-synthesis functionalization. |

| Alcohol Dehydrogenases (ADHs) | Biocatalytic reduction and oxidation reactions. acs.orgresearchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of specialty chemicals like 3,3,5-trimethylhexan-2-one are well-suited for the advantages offered by flow chemistry and automated synthesis. These technologies allow for precise control over reaction parameters, improved safety, and enhanced scalability.

Flow chemistry offers superior heat and mass transfer, which can be particularly beneficial for reactions involving sterically hindered compounds that may require elevated temperatures to proceed at a reasonable rate. vapourtec.comnih.gov The ability to rapidly screen reaction conditions and optimize yields makes flow synthesis an attractive platform for exploring the reactivity of 3,3,5-trimethylhexan-2-one. Multi-step syntheses involving this ketone could also be streamlined in a continuous flow setup. zenodo.orgjst.org.in

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving 3,3,5-trimethylhexan-2-one. synplechem.com By integrating robotic systems with high-throughput screening, researchers can efficiently explore a wide range of catalysts, reagents, and reaction conditions. This is particularly valuable for developing novel applications for this sterically hindered ketone.

Investigation of Novel Biological or Environmental Interactions (mechanistic, not clinical)

The biological and environmental fate of many aliphatic ketones is an area of active research. For 3,3,5-trimethylhexan-2-one, future studies will likely delve into its metabolic pathways and its interactions with biological systems at a molecular level.

In general, aliphatic ketones can be metabolized in vivo through reduction to secondary alcohols followed by conjugation. inchem.org Understanding the specific enzymes and metabolic pathways involved in the biotransformation of the highly branched 3,3,5-trimethylhexan-2-one could reveal novel enzymatic activities or metabolic routes. The steric hindrance of the molecule may lead to unique metabolic products or rates of degradation compared to less branched ketones. Ketone bodies are known to be involved in a variety of metabolic and signaling pathways, and while 3,3,5-trimethylhexan-2-one is not a typical ketone body, its potential to interact with these pathways is an unexplored area. nih.govdntb.gov.uaresearchgate.net

From an environmental perspective, branched-chain aliphatic ketones can be components of volatile organic compounds (VOCs). nih.gov Research into the atmospheric chemistry of 3,3,5-trimethylhexan-2-one, including its photochemical oxidation and potential to contribute to ozone formation, would provide valuable data on its environmental impact. quora.com

Potential in Advanced Material Development (e.g., as a monomer or cross-linker)

The unique structure of 3,3,5-trimethylhexan-2-one, with its bulky neopentyl-like group, suggests potential applications in polymer and material science. The steric hindrance of this group could impart interesting properties to polymers, such as increased thermal stability or altered solubility.

While the polymerization of sterically hindered ketones can be challenging, the development of advanced polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization is enabling the synthesis of well-defined polymers from previously difficult-to-polymerize monomers. quora.comnih.gov Research into the incorporation of 3,3,5-trimethylhexan-2-one as a monomer or co-monomer could lead to the development of novel polyketones with unique properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3,3,5-Trimethylhexan-2-one with high purity in laboratory settings?